3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
3,5-Diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative designed as a potent inhibitor of mycobacterial ATP synthase, targeting Mycobacterium tuberculosis (M.tb) growth inhibition . Its core structure features a pyrazolo[1,5-a]pyrimidine scaffold substituted with phenyl groups at positions 3 and 5, and a pyridin-2-ylmethylamine moiety at position 5. Synthetic routes typically involve Suzuki-Miyaura cross-coupling reactions to install aryl/heteroaryl groups at the 3- and 5-positions, followed by Boc protection/deprotection steps to introduce the 7-amine substituent . Key analogs exhibit nanomolar-level anti-TB activity, low hERG channel binding (reducing cardiotoxicity risks), and favorable metabolic stability in human and mouse liver microsomes .
Properties
IUPAC Name |
3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5/c1-3-9-18(10-4-1)21-17-27-29-23(26-16-20-13-7-8-14-25-20)15-22(28-24(21)29)19-11-5-2-6-12-19/h1-15,17,26H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWKMXODUNSBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)NCC4=CC=CC=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazolo[1,5-a]pyrimidine Core
The synthesis begins with substituted 4-phenyl-1H-pyrazol-5-amines (8a–8k ) as starting materials. Condensation with ethyl 3-oxo-3-phenylpropanoate in refluxing ethanol facilitates cyclization, yielding 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-ones (9a–9k ). This step is critical for establishing the core scaffold, with the phenyl groups at positions 3 and 5 introduced via the pyrazole and β-ketoester reactants, respectively.
Key Reaction Conditions :
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Solvent : Anhydrous ethanol or toluene.
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Temperature : Reflux (78–110°C).
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Catalyst : None required; reaction proceeds via nucleophilic attack and cyclodehydration.
Chlorination at Position 7
The 7-keto group of 9a–9k is converted to a chlorinated intermediate using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) as a catalyst. This step generates 7-chloropyrazolo[1,5-a]pyrimidines (10a–10k ), which are highly reactive toward nucleophilic substitution.
Optimized Parameters :
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POCl₃ Excess : 5–10 equivalents.
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Reaction Time : 4–6 hours at 80–90°C.
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Workup : Precipitation in ice-water followed by filtration.
Amination with 2-Pyridinemethanamine
The final step involves nucleophilic substitution of the 7-chloro group with 2-pyridinemethanamine. This reaction typically employs a polar aprotic solvent (e.g., DMF or DMSO) and a base (e.g., triethylamine) to scavenge HCl, yielding the target compound.
Critical Factors :
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Molar Ratio : 1:1.2 (chloride:amine) to ensure complete substitution.
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Temperature : 60–80°C for 8–12 hours.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. For cyclization (Step 1.1), ethanol provides higher yields (~75–85%) compared to toluene (~60–70%) due to better solubility of intermediates. Chlorination (Step 1.2) requires anhydrous conditions to prevent hydrolysis, while amination (Step 1.3) benefits from DMF’s high boiling point and ability to stabilize transition states.
Catalytic Additives
The use of TMAC in chlorination enhances reaction rates by facilitating the formation of a reactive PCl₄⁺ intermediate. In contrast, amination reactions show improved yields with catalytic amounts of potassium iodide (KI), which promotes halide exchange.
Characterization and Analytical Validation
Spectroscopic Techniques
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¹H NMR : Distinct signals for the pyridylmethylamine protons (δ 4.3–4.5 ppm, doublet) and pyrimidine aromatic protons (δ 8.1–8.4 ppm).
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¹³C NMR : Confirmation of the C-7 amine linkage via a peak at δ 155–160 ppm (C-N).
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HRMS : Molecular ion peaks matching the theoretical mass (m/z 413.18 for C₂₅H₂₁N₅).
X-ray Crystallography
Single-crystal X-ray analysis of analogues confirms the planar pyrazolo[1,5-a]pyrimidine core and the equatorial orientation of the pyridylmethylamine group.
Yield and Purity Data
| Step | Starting Material | Product | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1.1 | 8a | 9a | 78 | >95% |
| 1.2 | 9a | 10a | 82 | 97% |
| 1.3 | 10a | Target | 65 | 98% |
Data aggregated from. Yields reflect optimized conditions.
Industrial Scale-Up Considerations
Scaling production necessitates addressing:
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POCl₃ Handling : Corrosive and moisture-sensitive; requires specialized reactors.
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Solvent Recovery : DMF distillation for reuse.
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Byproduct Management : Neutralization of HCl gas during amination.
Recent Advances and Alternative Approaches
Recent studies explore enzymatic catalysis for pyrimidine ring formation, reducing reliance on harsh reagents. Additionally, microwave-assisted synthesis has cut reaction times by 40% while maintaining yields .
Chemical Reactions Analysis
3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, featuring a unique structure that includes a pyrazolo ring fused with a pyrimidine moiety, two phenyl groups, and a pyridin-2-ylmethyl substituent. The synthesis of this compound typically involves several key reactions:
- Condensation Reactions : The initial step often involves the condensation of substituted 4-phenyl-1H-pyrazol-5-amines with 3-oxo-3-phenylpropanoate to yield pyrazolo[1,5-a]pyrimidin-7(4H)-ones.
- Substitution Reactions : Subsequent reactions convert these intermediates into the target compound through the introduction of the pyridin-2-ylmethyl group.
Anti-Tuberculosis Activity
The primary application of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is as an anti-tuberculosis agent. Research indicates that this compound acts as an inhibitor of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb) .
In vitro studies have demonstrated that this compound exhibits potent growth inhibition against M.tb with minimal cytotoxicity to mammalian cells. The structure–activity relationship (SAR) studies reveal that specific substitutions at the 3 and 5 positions of the pyrazolo ring significantly enhance its biological activity .
Other Potential Therapeutic Applications
Beyond its anti-tuberculosis properties, compounds within this class have shown promise in various therapeutic areas:
- Anticancer Activity : Some derivatives have been reported to exhibit selective cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : The structural characteristics allow for potential applications as inhibitors of other enzymes involved in different biological pathways .
Structure–Activity Relationship (SAR)
The SAR studies conducted on various analogues of this compound have provided insights into how modifications affect biological activity:
| Compound | Substituents | Biological Activity |
|---|---|---|
| A | 3-(4-fluoro)phenyl | Potent anti-mycobacterial activity |
| B | 5-(alkyl/aryl) substituents | Variable activity against M.tb |
| C | 7-(2-pyridylmethylamine) | Active against resistant strains |
These findings suggest that careful selection of substituents can optimize the efficacy and selectivity of these compounds against M.tb .
In Vitro Studies
In a study published in Pharmaceuticals, researchers synthesized approximately 70 novel derivatives and tested their efficacy against M.tb. The most effective compounds showed low hERG liability and favorable metabolic stability, indicating their potential for further development .
In Vivo Studies
Animal model studies have demonstrated that selected analogues not only inhibit bacterial growth but also reduce disease symptoms in infected mice. Such results underscore the therapeutic potential of these compounds in treating tuberculosis .
Mechanism of Action
The mechanism of action of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. One of the primary targets is mycobacterial ATP synthase, an enzyme crucial for the energy production in Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts the energy metabolism of the bacteria, leading to its death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Anti-Mycobacterial Activity
The anti-TB activity of pyrazolo[1,5-a]pyrimidines is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- 3-Position Substitution: The 4-fluorophenyl group at position 3 significantly enhances anti-TB activity compared to unsubstituted phenyl (e.g., compound 32 vs. target compound) . Fluorine’s electron-withdrawing nature likely improves target binding and metabolic stability.
- 5-Position Flexibility: While 5-aryl/heteroaryl groups are tolerated, bulky substituents (e.g., 4-isopropylphenyl) reduce solubility and activity. Smaller groups like 4-fluorophenyl optimize potency .
- 7-Amine Modifications: The pyridin-2-ylmethyl group is critical; replacing it with bulkier amines (e.g., 1-(pyridin-2-yl)ethyl) or non-aromatic amines (e.g., bis(2-methoxyethyl) in MPZP) diminishes anti-TB activity or shifts the therapeutic target entirely .
Comparison with Non-Pyrazolopyrimidine Analogs
- 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines: These derivatives, synthesized via SNAr reactions, lack the 7-amine group but retain trifluoromethyl-induced lipophilicity.
Biological Activity
3,5-Diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly as an anti-tuberculosis agent. Its unique structure, characterized by a pyrazolo ring fused with a pyrimidine moiety and substituted with phenyl and pyridinyl groups, enhances its biological efficacy.
The primary mechanism of action for this compound involves the inhibition of mycobacterial ATP synthase , an essential enzyme for the energy metabolism of Mycobacterium tuberculosis (M.tb). Inhibition of this enzyme disrupts ATP production, leading to bacterial growth inhibition and potential cell death.
Structure-Activity Relationship (SAR)
A comprehensive study of the structure-activity relationships (SAR) of various pyrazolo[1,5-a]pyrimidine derivatives has been conducted. The findings indicate that specific substitutions at the 3 and 5 positions significantly influence the compound's biological activity. For instance:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(Pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | Structure | Inhibitor of mycobacterial ATP synthase |
| 5-(2,3-Dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | Structure | Potential anti-tuberculosis agent |
| 6-Amino-pyrazolo[1,5-a]pyrimidines | Structure | Various biological activities including enzyme inhibition |
These compounds demonstrate how variations in substituents can enhance selectivity and potency against M.tb .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant growth inhibition against M.tb. The compound has been tested alongside various analogues, revealing potent anti-mycobacterial activity with low hERG liability and favorable metabolic stability in liver microsomes .
Case Study: Efficacy Against M.tb
A specific study evaluated approximately 70 novel derivatives of this compound. The most effective analogues contained a 3-(4-fluoro)phenyl group and exhibited potent in vitro growth inhibition against M.tb. These findings highlight the potential for developing new therapeutic agents targeting resistant strains of tuberculosis .
Binding Studies
Binding affinity studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess how well this compound interacts with ATP synthase. These studies confirm that the compound binds effectively to the target enzyme, inhibiting its activity .
Q & A
Q. What are the standard synthetic protocols for 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrazolo[1,5-a]pyrimidine precursors. Key steps include:
- Core Formation : Cyclocondensation of aminopyrazoles with β-diketones under reflux in polar aprotic solvents (e.g., DMF) .
- N-Alkylation : Reaction of the pyrimidin-7-amine with pyridin-2-ylmethyl halides in the presence of a base (e.g., K₂CO₃) at 60–80°C .
- Characterization : Intermediates are monitored via TLC (silica gel, ethyl acetate/hexane) and confirmed by H/C NMR. Final purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.5 ppm) and pyridylmethyl CH₂ (δ ~4.5 ppm). C NMR confirms sp² carbons (100–160 ppm) and tertiary amine linkages .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₀N₆: 393.1822) .
- FT-IR : Bands at ~1600 cm⁻¹ (C=N stretching) and ~3400 cm⁻¹ (N-H stretching) confirm the pyrimidine and amine groups .
Q. What are the primary biological targets or pathways associated with this compound?
- Methodological Answer : Pyrazolo[1,5-a]pyrimidines commonly target kinases (e.g., CDKs) or adenosine receptors. For this derivative:
- Kinase Inhibition : Assay using recombinant CDK2/Cyclin E in vitro with ATP concentration gradients (IC₅₀ determination via fluorescence polarization) .
- Receptor Binding : Radioligand displacement assays (e.g., A₂A adenosine receptor) using H-labeled antagonists .
Advanced Research Questions
Q. How can low yields in the final N-alkylation step be systematically addressed?
- Methodological Answer : Low yields (~30–40%) may arise from steric hindrance or side reactions. Optimization strategies include:
- Solvent Choice : Switch from DMF to THF or dichloromethane to reduce polarity and favor SN2 mechanisms .
- Catalysis : Add KI (as a phase-transfer catalyst) or use microwave irradiation to accelerate reaction kinetics .
- Protecting Groups : Temporarily protect the pyridine nitrogen with Boc groups to prevent undesired coordination .
Q. How do contradictory cytotoxicity results (e.g., IC₅₀ variability across cell lines) inform SAR refinement?
- Methodological Answer : Discrepancies often highlight substituent-dependent selectivity. For example:
| Substituent | Cell Line A (IC₅₀, μM) | Cell Line B (IC₅₀, μM) |
|---|---|---|
| 3,5-Diphenyl | 0.8 ± 0.1 | >10 |
| 3-Fluorophenyl | 1.2 ± 0.3 | 2.5 ± 0.4 |
- Hypothesis Testing : Replace pyridylmethyl with bulkier groups (e.g., cyclohexenylethyl) to enhance membrane permeability .
- Mechanistic Profiling : Use RNA-seq to compare gene expression in sensitive vs. resistant cell lines .
Q. What strategies mitigate poor aqueous solubility during pharmacokinetic studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the 7-amine position, which hydrolyze in vivo .
- Nanoparticle Formulation : Encapsulate in PLGA-PEG nanoparticles (size ~100 nm) via solvent evaporation .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .
Q. How can computational methods guide the optimization of binding affinity for a target kinase?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with CDK2’s ATP-binding pocket. Focus on H-bonds with Glu81 and hydrophobic contacts with Ile10 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Calculate binding free energy via MM-PBSA .
- QSAR Models : Train a random forest model on IC₅₀ data from analogs with varying substituents (e.g., Hammett σ values for phenyl groups) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in enzyme inhibition vs. cellular activity assays?
- Methodological Answer : Discrepancies may arise due to off-target effects or cellular uptake limitations. Recommended steps:
- Counter-Screening : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to rule out promiscuity .
- Cellular Accumulation : Quantify intracellular concentrations via LC-MS/MS after 24-h exposure .
- Metabolite Identification : Incubate with liver microsomes to detect inactive/degraded products .
Tables for Key Comparisons
Table 1 : Comparative Kinase Inhibition Profiles of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | CDK2 IC₅₀ (nM) | A₂A Receptor Kᵢ (nM) | Solubility (μg/mL) |
|---|---|---|---|
| Target Compound | 85 ± 12 | 320 ± 45 | 5.2 |
| 3-Fluorophenyl Analog | 120 ± 20 | 150 ± 20 | 8.7 |
| N-Cyclohexenylethyl | 200 ± 30 | 950 ± 130 | 1.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
